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Compound of Interest

Compound Name: YM 900

Cat. No.: B1683507

This technical support center provides researchers, scientists, and drug development
professionals with troubleshooting guides and frequently asked questions (FAQs) to address
challenges related to the poor bioavailability of YM-900, a potent AMPA/kainate receptor
antagonist.

Frequently Asked Questions (FAQSs)

Q1: What is YM-900 and what is its mechanism of action?

YM-900, also known as YM-90K, is a selective and potent antagonist of AMPA (a-amino-3-
hydroxy-5-methyl-4-isoxazolepropionic acid) and kainate receptors.[1][2] It acts by blocking
these ionotropic glutamate receptors in the central nervous system, thereby inhibiting excitatory
neurotransmission.[2] This mechanism of action makes it a potential therapeutic agent for
neurodegenerative disorders such as ischemic stroke, where glutamate-induced neurotoxicity
is a key factor.[2]

Q2: What are the known chemical properties of YM-9007?

The key chemical properties of YM-900 are summarized in the table below. Its solubility in
DMSO is noted, but agueous solubility information is limited, which can be a contributing factor
to poor bioavailability.[1]
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Property Value Reference
Chemical Formula C11H7N504 [1]
Molecular Weight 273.21 g/mol [1]
CAS Number 143151-35-3 [1]
Appearance Solid powder [1]
Solubility Soluble in DMSO [1]

Short term (days to weeks) at
Storage 0-4°C; Long term (months to [1]
years) at -20°C

Q3: Why might YM-900 exhibit poor bioavailability?

While specific studies on the bioavailability of YM-900 are not readily available, poor
bioavailability of investigational drugs can typically be attributed to several factors. These
include poor aqueous solubility, low permeability across biological membranes, and significant
first-pass metabolism.[3] For compounds like YM-900, which are likely to be crystalline solids,
low dissolution rates in gastrointestinal fluids can be a primary hurdle.[3]

Q4: What general strategies can be employed to improve the bioavailability of poorly soluble
drugs like YM-900?

Several formulation strategies can be explored to enhance the bioavailability of poorly soluble
compounds. These can be broadly categorized as methods to increase solubility and
dissolution rate, and methods to enhance permeability.[4][5]

o Particle Size Reduction: Techniques like micronization and nano-milling increase the surface
area of the drug, which can lead to a higher dissolution rate.[3][6]

o Amorphous Solid Dispersions: Creating an amorphous form of the drug, often dispersed in a
polymer matrix, can improve its solubility compared to the crystalline form.[5]

» Lipid-Based Formulations: Incorporating the drug into lipid-based delivery systems, such as
self-emulsifying drug delivery systems (SEDDS), can improve solubility and facilitate
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absorption through the lymphatic system, potentially bypassing first-pass metabolism.[4][5]

o Complexation: Using agents like cyclodextrins to form inclusion complexes can enhance the

agueous solubility of a drug.[7]

o Nanoparticles: Formulating the drug into nanopatrticles can increase its surface area-to-
volume ratio, thereby improving the dissolution rate and absorption.[5]

Troubleshooting Guide

This guide provides specific troubleshooting advice for common issues encountered during the
pre-formulation and formulation development of YM-900.
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Issue

Possible Cause

Recommended Solution

Low in vitro dissolution rate of
YM-900 powder.

Poor aqueous solubility; large

particle size.

1. Attempt particle size
reduction using micronization
or nano-milling. 2. Explore the
use of surfactants or
solubilizing excipients in the
dissolution medium. 3.
Consider formulating as an

amorphous solid dispersion.

High variability in absorption in

animal studies.

Inconsistent dissolution; food

effects.

1. Develop a robust
formulation with consistent
release characteristics, such
as a lipid-based formulation. 2.
Conduct pharmacokinetic
studies in both fasted and fed
states to assess the impact of
food.

Evidence of significant first-

pass metabolism.

Rapid metabolism by gut wall

or liver enzymes.

1. Investigate lipid-based
delivery systems to promote
lymphatic absorption, which
can reduce first-pass
metabolism.[5] 2. Co-
administer with inhibitors of
relevant metabolic enzymes, if

known.

Poor permeability despite

adequate solubilization.

Intrinsic low permeability of the
compound (potentially a BCS

Class Il or IV issue).

1. Incorporate permeation
enhancers into the formulation,
though this requires careful
toxicity assessment.[3] 2.
Investigate if YM-900 is a
substrate for efflux transporters
and consider co-administration
with an inhibitor.[3]
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Experimental Protocols

Protocol 1: Particle Size Reduction by Nano-milling

This protocol outlines a general procedure for reducing the particle size of YM-900 to the
nanometer range to improve its dissolution rate.

e Preparation of Suspension:

o Prepare a suspension of YM-900 in a suitable anti-solvent (e.g., water) containing a
stabilizer (e.g., a surfactant like Poloxamer 188 or a polymer like HPMC).

o Atypical starting concentration would be 1-10% (w/v) of YM-900 and 0.5-2% (w/v) of
stabilizer.

e Milling Process:

o Transfer the suspension to the milling chamber of a high-energy media mill (e.g., a bead
mill).

o The milling chamber should be charged with milling media (e.g., yttria-stabilized zirconium
oxide beads) of a suitable size (e.g., 0.1-0.5 mm).

o Set the milling parameters, such as agitation speed and milling time, based on the
equipment manufacturer's guidelines. The process may need to be optimized to achieve
the desired particle size.

» Particle Size Analysis:

o Periodically take samples and measure the particle size distribution using a technique like
laser diffraction or dynamic light scattering.

o Continue milling until the desired particle size (e.g., < 200 nm) is achieved.
o Downstream Processing:

o The resulting nanosuspension can be used directly for in vitro or in vivo studies or can be
further processed into a solid dosage form by techniques such as spray-drying or
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lyophilization.
Protocol 2: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)
This protocol describes the development of a lipid-based formulation for YM-900.
o Excipient Screening:

o Determine the solubility of YM-900 in various oils (e.g., Capryol 90, Labrafil M 1944 CS),
surfactants (e.g., Kolliphor EL, Tween 80), and co-surfactants (e.g., Transcutol HP, Plurol
Oleique CC 497).

o Select excipients that show good solubilizing capacity for YM-900.
e Construction of Ternary Phase Diagrams:
o Prepare various combinations of the selected oil, surfactant, and co-surfactant.

o For each combination, determine the region of self-emulsification by titrating with water
and observing the formation of a clear or bluish-white emulsion.

o Construct a ternary phase diagram to identify the optimal concentration ranges for the
excipients.

e Preparation of YM-900 Loaded SEDDS:

o Dissolve YM-900 in the selected oil, surfactant, and co-surfactant mixture at the optimized
ratio.

o Gently heat and vortex to ensure complete dissolution and a homogenous mixture.
o Characterization of the SEDDS:

o Evaluate the self-emulsification time and the resulting droplet size of the emulsion upon
dilution in an aqueous medium.

o Assess the stability of the formulation under different storage conditions.

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683507?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENG“E Troubleshooting & Optimization

Check Availability & Pricing

o Conduct in vitro dissolution and in vivo bioavailability studies to evaluate the performance
of the SEDDS formulation compared to an unformulated drug.
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Caption: Signaling pathway of AMPA receptor antagonism by YM-900.

Experimental Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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